3-ethyl-N-(2-morpholin-4-ylpropyl)pyridine-2-carboxamide
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Overview
Description
3-ethyl-N-(2-morpholin-4-ylpropyl)pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N-(2-morpholin-4-ylpropyl)pyridine-2-carboxamide typically involves the reaction of 3-ethylpyridine-2-carboxylic acid with 2-morpholin-4-ylpropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and automated systems to control the reaction parameters. The purification steps may include crystallization or recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-N-(2-morpholin-4-ylpropyl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted pyridine derivatives with different functional groups.
Scientific Research Applications
3-ethyl-N-(2-morpholin-4-ylpropyl)pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ethyl-N-(2-morpholin-4-ylpropyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3-ethylpyridine-2-carboxamide: Lacks the morpholine ring, resulting in different biological activities.
N-(2-morpholin-4-ylpropyl)pyridine-2-carboxamide: Lacks the ethyl group, which may affect its chemical reactivity and biological properties.
3-ethyl-N-(2-piperidin-4-ylpropyl)pyridine-2-carboxamide: Contains a piperidine ring instead of a morpholine ring, leading to different pharmacological effects.
Uniqueness
3-ethyl-N-(2-morpholin-4-ylpropyl)pyridine-2-carboxamide is unique due to the presence of both the ethyl group and the morpholine ring. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds. The morpholine ring enhances its solubility and bioavailability, while the ethyl group influences its chemical reactivity and stability.
Properties
IUPAC Name |
3-ethyl-N-(2-morpholin-4-ylpropyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-3-13-5-4-6-16-14(13)15(19)17-11-12(2)18-7-9-20-10-8-18/h4-6,12H,3,7-11H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUGWZNVFHTZQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC=C1)C(=O)NCC(C)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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